2-(噻吩-2-基)吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

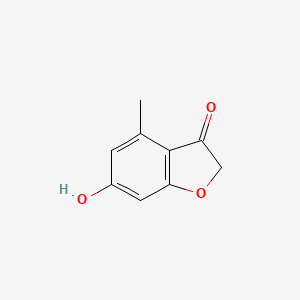

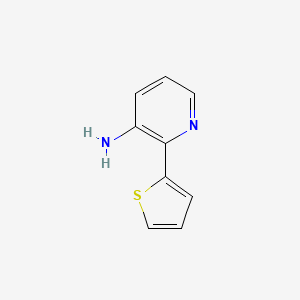

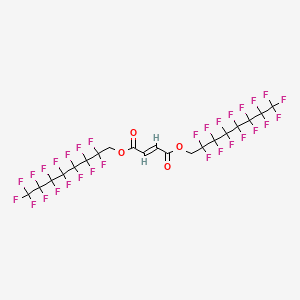

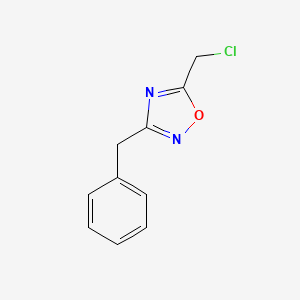

The compound 2-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic molecule that has been the subject of various studies due to its potential applications in organic electronics, medicinal chemistry, and materials science. The molecule consists of a pyridine ring fused with a thiophene moiety, which can act as a building block for more complex structures with interesting opto-electrochemical and fluorescent properties .

Synthesis Analysis

The synthesis of derivatives of 2-(Thiophen-2-yl)pyridin-3-amine often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, as seen in the design of donor–acceptor type compounds . Other synthetic approaches include oxidative C–H functionalization using hypervalent iodine , Gewald reactions for thiophene derivatives , and condensation reactions with various reagents . These methods demonstrate the versatility and reactivity of the thiophene-pyridine moiety in forming complex structures with potential biological and industrial applications .

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)pyridin-3-amine derivatives has been characterized using spectroscopic methods and X-ray crystallography. The crystallographic analysis of related compounds reveals that the pyridine and thiophene rings can adopt various dihedral angles, affecting the overall molecular conformation and intermolecular interactions . Quantum chemical analysis has also been employed to understand the tautomeric preferences and electron distribution within the molecule .

Chemical Reactions Analysis

The thiophene-pyridine moiety is reactive and can participate in various chemical reactions. It has been used as a ligand in metal complexes, demonstrating the ability to engage in coordination chemistry . The presence of the amine group allows for further functionalization, as seen in the synthesis of benzo[d]thiazol-2-amines and thiazol-2-yl amines . These reactions expand the utility of the core structure in creating compounds with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)pyridin-3-amine derivatives have been extensively studied. These compounds exhibit interesting opto-electrochemical properties, such as intramolecular charge transfer and solvatochromism, which are important for their application in organic electronics . The photoluminescence properties of these molecules can be enhanced through aggregation-induced emission, which is significant for their use as fluorescent materials . Additionally, the HOMO and LUMO energy levels of these compounds have been measured and correlated with their potential as ambipolar charge transport materials .

科学研究应用

化学合成和改性

2-(噻吩-2-基)吡啶-3-胺已用于各种化学合成和改性工艺。例如,它已被用于合成具有生物活性的 N-(吡啶-2-基)苯并[d]噻唑-2-胺,这些胺是从杂芳基-硫脲使用无金属氧化 C-S 键形成策略合成的 (Mariappan 等人,2016)。此外,它还可用作通过自酸辅助缩聚构建功能化单体的平台,展示了其在合成聚噻吩衍生物方面的多功能性 (Jiang 等人,2017)。

量子化学分析

2-(噻吩-2-基)吡啶-3-胺的量子化学分析揭示了其动态互变异构和二价 N(I) 特性。该化合物表现出竞争性的异构结构,并显示出在电子分布和互变异构偏好中具有重要作用,这对于理解其化学行为至关重要 (Bhatia 等人,2013)。

在癌症研究中的应用

在癌症研究中,2-(噻吩-2-基)吡啶-3-胺的衍生物已被合成并评估了它们对 CDK2 酶和各种人类癌细胞系(如 HCT-116、MCF-7、HepG2 和 A549)的抑制活性 (Abdel-Rahman 等人,2021)。这表明该化合物在开发新的癌症治疗剂方面具有潜力。

荧光探针开发

2-(噻吩-2-基)吡啶-3-胺也已用于荧光探针的开发。例如,其衍生物已被评估为检测 Hg2+ 的比例荧光探针 (Xiong 等人,2020),展示了其在环境和生物传感中的应用。

材料科学和催化

在材料科学和催化领域,2-(噻吩-2-基)吡啶-3-胺衍生物已被探索用于各种应用。其中一项应用包括通过烷基化和闭环反应合成各种化合物,生成结构多样的化合物库 (Roman, 2013)。这突出了其在开发新材料和催化剂中的作用。

未来方向

属性

IUPAC Name |

2-thiophen-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSMNLGUKZYWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)pyridin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)